N-(2,2-di(furan-2-yl)ethyl)-2-(m-tolyl)acetamide
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Overview
Description
“N-(2,2-di(furan-2-yl)ethyl)-2-(m-tolyl)acetamide” is an organic compound that features a complex structure with furan rings and a tolyl group. Compounds like this are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,2-di(furan-2-yl)ethyl)-2-(m-tolyl)acetamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the furan-2-yl ethyl intermediate: This can be achieved through the reaction of furan with an appropriate alkylating agent under acidic or basic conditions.
Acylation: The intermediate can then be reacted with m-tolyl acetic acid or its derivatives in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) to form the final acetamide compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan rings in the compound can undergo oxidation reactions, potentially leading to the formation of furan-2,5-diones.
Reduction: Reduction of the acetamide group could yield the corresponding amine.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Furan-2,5-diones.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
“N-(2,2-di(furan-2-yl)ethyl)-2-(m-tolyl)acetamide” could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving furan-containing compounds.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action for “N-(2,2-di(furan-2-yl)ethyl)-2-(m-tolyl)acetamide” would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan rings and acetamide group might play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-furylmethyl)-2-(m-tolyl)acetamide
- N-(2,2-di(furyl)ethyl)-2-phenylacetamide
- N-(2,2-di(furyl)ethyl)-2-(p-tolyl)acetamide
Uniqueness
“N-(2,2-di(furan-2-yl)ethyl)-2-(m-tolyl)acetamide” is unique due to the presence of two furan rings and a tolyl group, which may confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-14-5-2-6-15(11-14)12-19(21)20-13-16(17-7-3-9-22-17)18-8-4-10-23-18/h2-11,16H,12-13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIZKSJEFINKRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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